molecular formula C8H4Cl2F4 B138443 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene CAS No. 131803-37-7

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B138443
CAS No.: 131803-37-7
M. Wt: 247.01 g/mol
InChI Key: WEUAASLFNKTIIM-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by chloromethyl groups and four hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through a multi-step process involving the chloromethylation of tetrafluorobenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of tetrafluorobenzoic acid or tetrafluorobenzaldehyde.

    Reduction: Formation of 1,4-bis(methyl)-2,3,5,6-tetrafluorobenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with bromine atoms instead of chlorine, leading to variations in reactivity and applications.

    1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene core instead of a benzene ring, affecting its chemical behavior and uses.

Uniqueness

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both chloromethyl and fluorine substituents, which impart distinct chemical properties such as increased stability, reactivity, and lipophilicity. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUAASLFNKTIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CCl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373495
Record name 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131803-37-7
Record name 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131803-37-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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